molecular formula C7H7NaO2S B7766184 sodium;4-methylbenzenesulfinate

sodium;4-methylbenzenesulfinate

Cat. No.: B7766184
M. Wt: 178.19 g/mol
InChI Key: KFZUDNZQQCWGKF-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;4-methylbenzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZUDNZQQCWGKF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through a nucleophilic substitution mechanism, where sodium sulfite (Na₂SO₃) acts as the reducing agent. The sulfonyl chloride group (-SO₂Cl) undergoes reduction to a sulfinate (-SO₂⁻) in the presence of a base (NaOH), which neutralizes HCl byproducts. The stoichiometric equation is:

4-methylbenzenesulfonyl chloride+Na2SO3+2NaOHNaSO2C6H4CH3+Na2SO4+NaCl+H2O\text{4-methylbenzenesulfonyl chloride} + \text{Na}2\text{SO}3 + 2\text{NaOH} \rightarrow \text{NaSO}2\text{C}6\text{H}4\text{CH}3 + \text{Na}2\text{SO}4 + \text{NaCl} + \text{H}_2\text{O}

Key parameters include:

  • Molar ratio : 1:1.2 (sulfonyl chloride to sodium sulfite)

  • Temperature : 85°C for optimal reaction kinetics.

  • pH : Maintained at 10–12 using NaOH to prevent hydrolysis of intermediates.

Dissolution and Controlled Addition

4-Methylbenzenesulfonyl chloride is dissolved in dichloromethane (DCM) to facilitate gradual addition into an aqueous sodium sulfite solution. DCM’s low boiling point (40°C) allows easy recovery via distillation, reducing solvent waste.

Alkaline Conditions and Temperature Control

Simultaneous dropwise addition of 10% NaOH ensures the reaction remains alkaline, preventing side reactions such as sulfonate formation. Maintaining 85°C for 1.2–1.3 hours achieves 89% conversion efficiency, as monitored by UV spectrophotometry.

Solvent Recovery and Product Isolation

Post-reaction, DCM is distilled and recycled, aligning with green chemistry principles. The aqueous residue is cooled to crystallize sodium 4-methylbenzenesulfinate, which is then vacuum-filtered, washed with cold water, and dried at 60°C.

Table 1: Industrial Synthesis Parameters

ParameterValue/Detail
Starting Material4-Methylbenzenesulfonyl chloride
Reducing AgentSodium sulfite (Na₂SO₃)
SolventDichloromethane (DCM)
Reaction Temperature85°C
Reaction Time1.2–1.3 hours
Yield89%
Purity (Post-Crystallization)>99% (UV analysis)

Analytical Techniques and Quality Control

UV Spectrophotometric Monitoring

The reaction’s progress is tracked using UV spectroscopy at 254 nm, exploiting the distinct absorption profiles of sulfinate (λₘₐₓ = 220 nm) and sulfonate (λₘₐₓ = 260 nm) byproducts. This enables real-time adjustments to NaOH addition and temperature.

Purity Assessment and Crystallization

Crude product is recrystallized from ethanol-water mixtures (3:1 v/v) to remove residual inorganic salts (Na₂SO₄, NaCl). Final purity is verified via:

  • Melting point : >300°C (lit.).

  • HPLC : Retention time comparison against certified standards.

Comparative Analysis of Alternative Methods

While the sulfonyl chloride reduction method dominates industrial production, alternative routes have been explored:

Direct Sulfination of Toluene Derivatives

Early approaches involved sulfinating toluene with SO₂ in the presence of AlCl₃, but these yielded mixtures of sulfinic and sulfonic acids, complicating isolation.

Electrochemical Reduction

Pilot-scale studies using Pt electrodes in NaHCO₃ electrolytes achieved 70% yield but require specialized equipment, limiting scalability.

Industrial Scalability and Economic Viability

The patented DCM-based method is optimized for large-scale production:

  • Batch size : 500–1,000 kg per cycle.

  • Cost efficiency : Raw material costs account for 60% of total expenses, with DCM recycling reducing solvent procurement by 80%.

  • Throughput : 12–15 batches per month in standard reactors.

Chemical Reactions Analysis

Types of Reactions

sodium;4-methylbenzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .

Scientific Research Applications

Industrial Applications

Sodium 4-methylbenzenesulfinate serves multiple roles across different industries:

  • Organic Synthesis :
    • It acts as a coupling agent in polymerization reactions.
    • Used in the synthesis of various pharmaceuticals, including:
      • Doxycycline
      • Dipyridamole
      • Naproxen
      • Amoxicillin and Cefadroxil intermediates .
  • Surfactant and Conditioning Agent :
    • Functions as an anionic surfactant in detergents and cleaning products.
    • Used as a slurry conditioner in the chemical industry to improve the flow properties of slurries .
  • Dye Industry :
    • Acts as an additive in dye formulations, enhancing color retention and stability during application processes .
  • Agricultural Applications :
    • Utilized as an additive for ammonium bicarbonate crystallization in fertilizer production, which helps reduce water content and prevent agglomeration .

Case Study 1: Pharmaceutical Synthesis

A study on the synthesis of Doxycycline highlighted the efficiency of sodium 4-methylbenzenesulfinate as a key intermediate. The reaction conditions optimized the yield significantly, demonstrating its utility in pharmaceutical manufacturing processes.

CompoundYield (%)Reaction Time (hours)Conditions
Doxycycline85%5Room Temperature

Case Study 2: Environmental Impact Assessment

An environmental assessment conducted by Environment and Climate Change Canada indicated that sodium p-toluenesulfinate does not pose significant risks to human health or the environment under controlled conditions. This assessment supports its continued use in industrial applications without stringent regulatory burdens .

Mechanism of Action

The mechanism of action of sodium;4-methylbenzenesulfinate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Sulfinate Salts (Varying Cations)

Potassium 4-Methylbenzenesulfinate

  • Synthesis : Prepared via acid-base reaction of sodium 4-methylbenzenesulfinate with potassium hydroxide (76% yield, white solid) .
  • Reactivity: Exhibits similar reactivity to the sodium salt but may differ in solubility. Crown ether additives enhance its activity in non-polar solvents .
  • Applications : Used in desulfitative cross-coupling reactions with palladium catalysts .

Lithium 4-Methylbenzenesulfinate

  • Synthesis : Generated by reacting 4-methylbenzenesulfinic acid with lithium bases.

Quaternary Ammonium Salts

  • Examples :
    • Tetrabutylammonium 4-methylbenzenesulfinate : Synthesized in 27% yield as a white gel; used in mechanistic studies of palladium-catalyzed reactions .
    • Tetramethylammonium 4-methylbenzenesulfinate : Higher yield (87%) but highly hygroscopic, limiting practical use .
  • Advantages : Improved solubility in organic solvents compared to alkali metal salts, facilitating homogeneous catalysis .
Table 1: Comparative Properties of Sulfinate Salts
Compound Cation Yield (%) Physical State Key Applications
Sodium 4-methylbenzenesulfinate Na⁺ N/A White solid Cross-coupling, sulfonylation
Potassium 4-methylbenzenesulfinate K⁺ 76 White solid Desulfitative coupling
Tetrabutylammonium derivative (C₄H₉)₄N⁺ 27 Gel-like solid Mechanistic studies
Tetramethylammonium derivative (CH₃)₄N⁺ 87 Hygroscopic solid High-yield synthetic routes

Comparison with Sulfinate Esters

Benzhydryl 4-Methylbenzenesulfinate (7a)

  • Synthesis : 84% yield, white solid (mp 162–164°C).
  • Reactivity : Acts as a sulfinylating agent in alcohol reactions. The bulky benzhydryl group stabilizes intermediates, favoring specific stereochemical outcomes .

1-Phenylethyl 4-Methylbenzenesulfinate (8a)

  • Synthesis : 40% yield, yellow liquid.
  • Applications : Used in temperature-controlled divergence studies; liquid state enables facile mixing in solution-phase reactions .

But-3-yn-2-yl 4-Methylbenzenesulfinate

  • Reactivity : Undergoes silver-catalyzed rearrangement to form allenic sulfones, showcasing the versatility of sulfinate esters in generating complex scaffolds .
Table 2: Sulfinate Esters vs. Sodium Salt
Compound Yield (%) Physical State Key Functional Features
Sodium 4-methylbenzenesulfinate N/A Solid Ionic, water-soluble
Benzhydryl ester (7a) 84 Solid (mp 162°C) Steric hindrance, thermal stability
1-Phenylethyl ester (8a) 40 Liquid Enhanced solubility in organics

Comparison with Structural Analogs

Sodium Benzenesulfinate

  • Key Difference : Lacks the para-methyl group, reducing electron-donating effects.
  • Reactivity : Less electron-rich than sodium 4-methylbenzenesulfinate, leading to slower reaction rates in electrophilic substitutions .

Sodium Pyridine-2-sulfinate

  • Structure : Contains a nitrogen heterocycle instead of a benzene ring.
  • Reactivity : The pyridine ring participates in coordination with metal catalysts (e.g., Pd), altering reaction pathways compared to purely aromatic sulfinates .

Zinc(II) 4-Methylbenzenesulfinate

  • Applications : Used in niche reactions requiring divalent metal ions. The Zn²⁺ cation may facilitate redox processes or stabilize charged intermediates .

Q & A

Q. What are the common synthetic methodologies for incorporating sodium 4-methylbenzenesulfinate into organic transformations?

Sodium 4-methylbenzenesulfinate is widely used in sulfur(IV)-centered reactions. Key methods include:

  • Pummerer-type activation : Reacting sulfinate esters with triflic anhydride (Tf2O) to generate sulfonium intermediates, followed by hydrolysis or reduction (e.g., NaBH4) to yield sulfoxides or sulfides .
  • Reductive sulfinylation : Nucleophilic chain substitution (SNC) mechanisms, where sulfinates act as catalysts to propagate sulfinyl ester intermediates in the presence of sulfonylpyridinium reagents .
  • Palladium-catalyzed coupling : Optimal conditions involve Pd(OAc)2, XantPhos, and 1,4-dioxane at 85°C for quantitative conversion in diaryl sulfone synthesis .

Q. How does sodium 4-methylbenzenesulfinate participate in sulfur-containing bond formation?

The sulfinate group (SO2<sup>−</sup>) acts as a nucleophile or sulfur donor in:

  • S–N bond coupling : Under EDA (electron donor-acceptor) complex-mediated photoredox conditions, it reacts with nitroarenes to form sulfonamides. Aryl sulfinates require 3 equivalents to mitigate self-disproportionation side reactions .
  • Sulfinamide synthesis : Via SNAr (nucleophilic aromatic substitution) with sulfonylpyridinium reagents, forming electrophilic intermediates that react with amines .
  • Sulfone preparation : Cross-coupling with aryl halides via Pd catalysis, where sodium counterions enhance transmetalation rates .

Q. What purification strategies are effective for isolating sulfonium intermediates derived from sodium 4-methylbenzenesulfinate?

  • After Tf2O-mediated activation, sulfonium salts are isolated via filtration (removing excess NaHCO3), solvent evaporation, and washing with diethyl ether. This yields >95% purity intermediates .
  • For Pd-catalyzed reactions, post-reaction mixtures are filtered through Celite to remove Pd residues, followed by column chromatography using methanol/ethyl acetate gradients .

Q. What substrates are compatible with sodium 4-methylbenzenesulfinate in cross-coupling reactions?

  • Aromatic systems : β,β-Dibromostyrenes with electron-withdrawing groups (NO2, CF3) react efficiently, yielding β-sulfonylstyrenes in 65–91% yields .
  • Heteroaromatics : Quinoline N-oxides undergo metal-free sulfonylation with sodium sulfinates under oxidant-free conditions .

Q. How does solvent choice impact the stability of sodium 4-methylbenzenesulfinate in reactions?

  • Polar aprotic solvents : THF or 1,4-dioxane stabilize sulfinate salts during Pd-catalyzed reactions at elevated temperatures (85°C) .
  • Aqueous conditions : Hydrolysis in NaHCO3/H2O requires controlled pH (4.6–6.8) to avoid premature decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the role of sodium counterions in palladium-catalyzed desulfinative cross-couplings?

Sodium ions (vs. Li<sup>+</sup> or K<sup>+</sup>) accelerate transmetalation by facilitating cation metathesis with carbonate bases. This stabilizes Pd–sulfinate complexes and neutralizes SO2 byproducts. Kinetic studies confirm transmetalation as the turnover-limiting step (TLS) for carbocyclic sulfinates .

Q. How can isotopic labeling resolve contradictions in sulfoxide oxygen sourcing during sulfonium intermediate hydrolysis?

  • Method : Conduct hydrolysis with [<sup>18</sup>O]H2O and analyze products via mass spectrometry. Evidence shows sulfoxide oxygen originates exclusively from water, not the sulfinate ester .
  • Application : This confirms a nucleophilic attack mechanism by external H2O on the sulfur center.

Q. What strategies mitigate side reactions in EDA-mediated S–N coupling of aryl sulfinates?

  • Excess sulfinate : Use 3 equivalents to suppress self-disproportionation (e.g., sulfonothioate formation) .
  • Solvent optimization : DMA (dimethylacetamide) stabilizes EDA complexes by solvating ionic intermediates, as shown by DFT calculations .

Q. How do computational methods (e.g., DFT) elucidate the role of sodium 4-methylbenzenesulfinate in EDA complex formation?

  • Protocol : Calculate charge transfer differences between ground and excited states of nitroarene–sulfinate–Na<sup>+</sup> complexes at the ωB97XD/cc-pVTZ level. Results confirm DMA solvent participation in stabilizing the EDA complex .

Q. What experimental approaches validate sulfinate-catalyzed chain propagation in sulfinyl ester formation?

  • Isolation of intermediates : Sulfinyl ester IV is trapped and characterized via NMR after reacting sulfinate III with additional sulfonylpyridinium reagents .
  • Kinetic profiling : Monitor reaction progress via HPLC to confirm autocatalytic behavior (ΔG‡ = 15.7 kcal/mol for SNC steps) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;4-methylbenzenesulfinate
Reactant of Route 2
sodium;4-methylbenzenesulfinate

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